Fc1cccc(COc2cccc(C=O)c2)c1
, and its InChI code is 1S/C14H11FO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2
. Fc1cccc(COc2cccc(C=O)c2)c1
. This indicates that the compound contains a fluorobenzyl group attached to a benzaldehyde group via an oxygen atom . 3-[(3-Fluorobenzyl)oxy]benzaldehyde can be synthesized through a Williamson ether synthesis reaction. [] This involves reacting 3-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base, typically potassium carbonate, and a phase-transfer catalyst like 18-crown-6. The reaction is usually performed in a polar aprotic solvent, such as acetone or dimethylformamide, at slightly elevated temperatures.
Anticonvulsant Agents: A series of benzotriazole derivatives incorporating the 3-[(3-Fluorobenzyl)oxy]benzyloxy moiety were synthesized and evaluated for their anticonvulsant activity. These compounds exhibited promising anticonvulsant effects in animal models. []
Butyrylcholinesterase (BChE) Inhibitors: Novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives containing the 3-[(3-Fluorobenzyl)oxy]benzyloxy group showed potent inhibitory activity against BChE, an enzyme implicated in Alzheimer's disease. []
Anticancer Agents: Compounds incorporating the 3-[(3-Fluorobenzyl)oxy]benzyloxy structure were investigated for their anticancer activity. Some derivatives displayed significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer drug candidates. [, ]
Antidepressant Agents: Pyrimidine derivatives containing the 3-[(3-Fluorobenzyl)oxy]benzyloxy group were designed and evaluated for their antidepressant activity. These compounds showed promising results in preclinical studies, indicating their potential as novel antidepressant agents. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: